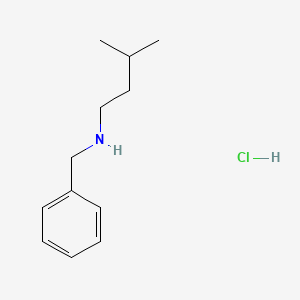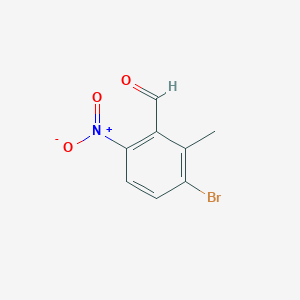
rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride” is a compound that is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate . The compound is part of the piperazine family, which is a privileged structure frequently found in biologically active compounds .
Synthesis Analysis
The synthesis of piperazine-based compounds has been a topic of recent research . Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .Molecular Structure Analysis
The molecular formula of “rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride” is C10H13ClN2 · 2HCl . The compound has a molecular weight of 269.60 g/mol .Chemical Reactions Analysis
Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .Physical And Chemical Properties Analysis
The compound is a solid and is soluble in water . It has a melting point of 76°C to 80°C and a boiling point of 113°C .Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperazine-based compounds are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their presence in many marketed drugs . Future research may focus on exploring the unexplored chemical space of piperazine derivatives and their potential applications in various fields .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride involves the reaction of 4-chlorobenzonitrile with piperazine followed by reduction and salt formation.", "Starting Materials": [ "4-chlorobenzonitrile", "piperazine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-chlorobenzonitrile is reacted with piperazine in the presence of a solvent such as ethanol or methanol to form rel-(-)-(2R)-2-(4-chlorophenyl)piperazine.", "The resulting compound is then reduced using sodium borohydride in the presence of a solvent such as methanol or ethanol to form the corresponding amine.", "The amine is then reacted with hydrochloric acid to form rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride." ] } | |
Numéro CAS |
769944-53-8 |
Nom du produit |
rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride |
Formule moléculaire |
C10H15Cl3N2 |
Poids moléculaire |
269.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




